2-(4-Fluorophenoxy)propanoic acid
Overview
Description
2-(4-Fluorophenoxy)propanoic acid is an organic compound with the molecular formula C9H9FO3. It is a derivative of propanoic acid, where a fluorophenoxy group is attached to the second carbon atom of the propanoic acid chain.
Mechanism of Action
Target of Action
The primary target of 2-(4-Fluorophenoxy)propanoic acid is the enzyme acetyl-coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in fatty acid biosynthesis, making it an effective target for herbicides .
Mode of Action
This compound, similar to other aryloxyphenoxypropionate (AOPP) herbicides, acts by inhibiting the activity of ACCase . This inhibition disrupts fatty acid biosynthesis, leading to the death of the target organism .
Biochemical Pathways
The compound affects the fatty acid biosynthesis pathway by inhibiting ACCase . This disruption in the pathway leads to a deficiency in necessary fatty acids, which are crucial components of cell membranes and signaling molecules. The downstream effects include impaired cell growth and function, ultimately leading to the death of the organism .
Pharmacokinetics
It’s known that the compound is metabolized in plants, with the rate of metabolism correlating with plant tolerance . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The inhibition of ACCase by this compound leads to a disruption in fatty acid biosynthesis. This results in impaired cell growth and function, ultimately causing the death of the organism . The specific molecular and cellular effects depend on the organism and the concentration of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water in the reaction medium can disfavor synthetic reactions while encouraging hydrolytic ones . .
Biochemical Analysis
Cellular Effects
Its influence on cell function, cell signaling pathways, gene expression, and cellular metabolism remains to be explored .
Molecular Mechanism
It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-(4-Fluorophenoxy)propanoic acid in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, remain to be determined .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. It is unclear whether it interacts with any transporters or binding proteins, or has any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenoxy)propanoic acid typically involves the reaction of 4-fluorophenol with propanoic acid derivatives. One common method is the esterification of 4-fluorophenol with propanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom in the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4-Fluorophenoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
- 2-(4-Chlorophenoxy)propanoic acid
- 2-(4-Bromophenoxy)propanoic acid
- 2-(4-Methylphenoxy)propanoic acid
Comparison: Compared to its analogs, 2-(4-Fluorophenoxy)propanoic acid is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(4-fluorophenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVLMXDHGGRLMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2967-70-6 | |
Record name | 2-(4-fluorophenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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